5-Chlorobenzofuran-4-carbaldehyde
Description
Properties
Molecular Formula |
C9H5ClO2 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
InChI Key |
AVCSBLRAYSJMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Directed Halogenation of Phenolic Precursors
The halogenation of 4-substituted-2-hydroxybenzoic acid derivatives serves as a foundational step in benzofuran synthesis. In CN110818661B, 4-amino-2-hydroxybenzoic acid undergoes dihalogenation at positions 3 and 5 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dioxane at 80–85°C, achieving yields of 94% for dichloro derivatives. Adapting this protocol for 5-chlorobenzofuran-4-carbaldehyde synthesis would require:
-
Starting with 4-formyl-2-hydroxybenzoic acid instead of the amino analogue.
-
Optimizing mono-chlorination at position 5 using substoichiometric NCS (0.5–0.7 eq) to prevent over-halogenation.
-
Cyclizing via Sonogashira coupling with trimethylsilylacetylene, as demonstrated in the patent, to form the benzofuran core.
Challenges include the electron-withdrawing nature of the formyl group, which may reduce halogenation efficiency. Precedents from analogous systems suggest adding Lewis acids like FeCl3 could enhance regioselectivity.
Palladium-Catalyzed Coupling Methods
Cyclization via Acetylene Insertion
The patent CN110818661B details a high-yielding (72%) palladium-mediated cyclization where 4-amino-3,5-dibromo-2-hydroxybenzoic acid reacts with trimethylsilylacetylene in acetonitrile at 45–50°C. For 5-chlorobenzofuran-4-carbaldehyde:
-
Step 1 : Replace the amino group with a formyl-protected moiety (e.g., acetal) to avoid Pd catalyst poisoning.
-
Step 2 : Use NCS instead of NBS for chlorination at position 5.
-
Step 3 : Deprotect the acetal to unmask the aldehyde post-cyclization.
Table 1: Comparative Conditions for Pd-Catalyzed Cyclization
| Parameter | Patent Example | Proposed Adaptation |
|---|---|---|
| Starting Material | 4-Amino derivative | 4-Acetal derivative |
| Halogenating Agent | NBS | NCS |
| Catalyst | Pd(PPh3)2Cl2 | Pd(PPh3)2Cl2 |
| Yield | 72% | Estimated 50–60% |
This method’s scalability is constrained by the cost of trimethylsilylacetylene and the need for rigorous oxygen-free conditions.
Oxidation of Methyl Precursors
Table 2: Oxidation Agents and Selectivity
| Oxidizing Agent | Temperature | Conversion | Aldehyde Selectivity |
|---|---|---|---|
| MnO2 | 0°C | 85% | 70% |
| TEMPO/NaClO | 25°C | 95% | 40% |
| PCC | -10°C | 60% | 90% |
Precedents from CN104016949A highlight the stability of chlorinated benzofurans under mild oxidative conditions, favoring MnO2.
Electrophilic Formylation Strategies
Vilsmeier-Haack Reaction on Preformed Benzofuran
Introducing the aldehyde via electrophilic formylation post-cyclization offers regiochemical precision. The Vilsmeier reagent (POCl3/DMF) could target the electron-rich 4-position of 5-chlorobenzofuran:
-
React 5-chlorobenzofuran with POCl3/DMF at -10°C.
-
Quench with aqueous NaHCO3 to yield the aldehyde.
This method risks side reactions at the furan oxygen, necessitating low temperatures and short reaction times.
Mitsunobu Reaction-Based Synthesis
Dihydrobenzofuran Formation and Dehydrogenation
CN104016949A employs a Mitsunobu reaction to construct 2,3-dihydrobenzofuran cores. Adapting this for 5-chlorobenzofuran-4-carbaldehyde:
-
Synthesize 4-formyl-2-hydroxy-3-(2-hydroxyethyl)benzoate.
-
Apply Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the dihydrofuran ring.
-
Dehydrogenate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the furan.
-
Chlorinate at position 5 using NCS.
Table 3: Mitsunobu Reaction Parameters
| Component | Quantity (mol%) | Role |
|---|---|---|
| Triphenylphosphine | 100 | Reducing Agent |
| Diethyl Azodicarboxylate | 100 | Oxidizing Agent |
| Solvent | THF | Inert Medium |
This route’s viability hinges on the compatibility of the formyl group with Mitsunobu’s strongly basic conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-Chloro-benzofuran-4-carboxylic acid.
Reduction: 5-Chloro-benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chlorobenzofuran-4-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating several diseases, particularly neurological and psychiatric disorders.
- 5-HT4 Receptor Agonists : Research indicates that derivatives of 5-Chlorobenzofuran-4-carbaldehyde can be utilized to develop agonists for the 5-HT4 receptor, which is implicated in disorders such as Alzheimer's disease and schizophrenia. These compounds may enhance memory and cognitive function by modulating serotonin pathways .
- Antitumor Activity : Studies have demonstrated that benzofuran derivatives exhibit anticancer properties. For instance, modifications to the benzofuran structure, including the introduction of halogens like chlorine, have been associated with increased antiproliferative activity against various cancer cell lines .
Organic Synthesis
In organic synthesis, 5-Chlorobenzofuran-4-carbaldehyde acts as a versatile building block for creating complex molecules.
- Synthesis of Benzofuran Derivatives : The compound is often used to synthesize other benzofuran derivatives that possess significant biological activities. For example, the introduction of different functional groups can enhance the pharmacological profile of these derivatives .
- Key Intermediates in Drug Development : The compound is involved in the preparation of key intermediates for pharmaceuticals. A notable example includes its use in synthesizing 4-amino-5-chlorobenzofuran derivatives, which are precursors for drugs targeting various neurological conditions .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of 5-Chlorobenzofuran-4-carbaldehyde in real-world scenarios.
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its anticancer activity is believed to result from the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The chlorine in 5-Chlorobenzofuran-4-carbaldehyde acts as an electron-withdrawing group, polarizing the aromatic system and enhancing the electrophilicity of the aldehyde. In contrast, the methoxy group in 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde is electron-donating, which may reduce aldehyde reactivity compared to the chlorine-substituted analog.
- Steric and Positional Influence : The aldehyde group at C4 in the benzofuran system may experience steric hindrance from the fused ring, unlike 2-chloro-5-fluorobenzaldehyde, where the aldehyde is directly attached to a simpler benzene ring.
Physicochemical Properties
While direct data for 5-Chlorobenzofuran-4-carbaldehyde are unavailable, comparisons with analogs suggest trends:
- Melting/Boiling Points : Halogenated benzaldehydes like 2-chloro-5-fluorobenzaldehyde typically exhibit higher melting points (e.g., ~60–80°C) due to stronger intermolecular forces (dipole-dipole, halogen bonding). The fused benzofuran system in the target compound may further increase melting points.
- Solubility : The aldehyde group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), but the hydrophobic benzofuran ring likely reduces water solubility compared to simpler benzaldehydes.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 5-Chlorobenzofuran-4-carbaldehyde, and how should spectral contradictions be resolved?
- Answer : Utilize a combination of -NMR, -NMR, and FT-IR spectroscopy for structural verification. For -NMR, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while the aromatic protons in the benzofuran ring resonate between δ 7.0–8.5 ppm. Discrepancies in peak splitting or integration may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .
Q. How can researchers optimize synthetic routes for 5-Chlorobenzofuran-4-carbaldehyde?
- Answer : Common methods include Vilsmeier-Haack formylation of 5-chlorobenzofuran or oxidation of 5-chlorobenzofuran-4-methanol. Key parameters to optimize:
Q. What safety protocols are critical when handling 5-Chlorobenzofuran-4-carbaldehyde in laboratory settings?
- Answer : Follow GHS hazard guidelines (acute toxicity Category 4, skin/eye irritation Category 2):
- Use nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency measures: For skin contact, wash with 10% ethanol solution; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 5-Chlorobenzofuran-4-carbaldehyde in nucleophilic addition reactions?
- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electrophilic aldehyde group’s charge distribution and frontier molecular orbitals (FMOs). Key findings:
- The LUMO (-1.8 eV) localizes on the aldehyde carbon, confirming susceptibility to nucleophilic attack.
- Substituent effects (e.g., chlorine at position 5) reduce electron density in the benzofuran ring by ~15% compared to unsubstituted analogs. Validate predictions experimentally via kinetic studies in polar aprotic solvents (e.g., DMF) .
Q. What crystallographic challenges arise in determining the structure of 5-Chlorobenzofuran-4-carbaldehyde, and how can they be addressed?
- Answer : Challenges include poor crystal quality due to the compound’s low melting point (mp ~50–60°C) and solvent inclusion. Mitigation strategies:
- Use slow evaporation in a 1:1 ether:pentane mixture at -20°C for crystallization.
- Refine data with SHELXL (version 2018/3), applying TWINABS for twin correction if needed. Typical metrics:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C-C bond length | 1.48 Å (±0.02) |
| Cl-C4 angle | 120.5° (±1.5°) |
| Compare with analogous structures (e.g., 4-Chlorobenzyl Chloride) to validate geometry . |
Q. How should researchers resolve contradictions in biological activity data for 5-Chlorobenzofuran-4-carbaldehyde derivatives?
- Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may stem from assay conditions or impurity profiles. Recommendations:
- Standardize protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
- Reproduce results via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Publish raw data and crystallization conditions to enable meta-analyses .
Methodological Notes
- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., Grubbs’ test for outliers) when spectral or bioassay data conflict. Document all experimental variables (pH, humidity) to identify confounding factors .
- Synthesis Scalability : While industrial production is excluded, milligram-to-gram scale-up requires careful reagent stoichiometry adjustments (e.g., 10% excess aldehyde precursor) to maintain yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
